
Aminocaproyl-Val-Cit-PABC-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminocaproyl-Val-Cit-PABC-MMAE est un conjugué médicament-lieur utilisé dans la synthèse des conjugués anticorps-médicaments (ADC). Ce composé est conçu pour délivrer des agents cytotoxiques puissants spécifiquement aux cellules cibles, telles que les cellules cancéreuses, en exploitant les capacités de ciblage des anticorps. Le composé est constitué d'un lieur peptidique (Val-Cit-PABC) et d'une charge utile cytotoxique (monométhylauristatine E, MMAE). Le lieur est clivable, ce qui permet la libération de l'agent cytotoxique une fois à l'intérieur de la cellule cible .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse d'Aminocaproyl-Val-Cit-PABC-MMAE implique plusieurs étapes, notamment la formation du lieur peptidique et la conjugaison de la charge utile cytotoxique. Le lieur peptidique est synthétisé en utilisant des techniques standard de synthèse peptidique en phase solide. L'étape finale consiste à conjuguer le lieur à l'agent cytotoxique MMAE par l'intermédiaire d'une liaison carbamate .
Méthodes de production industrielle
La production industrielle d'this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (HPLC) pour la purification. Le produit final est généralement lyophilisé et stocké sous azote à basse température pour maintenir la stabilité .
Analyse Des Réactions Chimiques
Types de réactions
Aminocaproyl-Val-Cit-PABC-MMAE subit plusieurs types de réactions chimiques, notamment :
Hydrolyse : Le lieur peptidique peut être clivé par des enzymes telles que la cathepsine B, libérant la charge utile cytotoxique.
Substitution : La liaison carbamate peut être formée par des réactions de substitution nucléophile.
Réactifs et conditions courants
Produits principaux
Le produit principal de ces réactions est l'this compound entièrement synthétisé, qui est ensuite utilisé dans la formulation des ADC .
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, en particulier dans le domaine de l'oncologie :
Mécanisme d'action
Le mécanisme d'action de l'this compound implique plusieurs étapes :
Ciblage : L'ADC se lie à un antigène spécifique à la surface de la cellule cible.
Internalisation : Le complexe ADC-antigène est internalisé dans la cellule par endocytose.
Cytotoxicité : Le MMAE libéré perturbe la fonction des microtubules, ce qui conduit à l'arrêt du cycle cellulaire et à l'apoptose.
Applications De Recherche Scientifique
Aminocaproyl-Val-Cit-PABC-MMAE has several scientific research applications, particularly in the field of oncology:
Mécanisme D'action
The mechanism of action of Aminocaproyl-Val-Cit-PABC-MMAE involves several steps:
Targeting: The ADC binds to a specific antigen on the surface of the target cell.
Internalization: The ADC-antigen complex is internalized into the cell via endocytosis.
Cytotoxicity: The released MMAE disrupts microtubule function, leading to cell cycle arrest and apoptosis.
Comparaison Avec Des Composés Similaires
Aminocaproyl-Val-Cit-PABC-MMAE est unique en raison de son lieur peptidique spécifique et de sa charge utile cytotoxique puissante. Les composés similaires comprennent :
Val-Cit-PABC-MMAF : Un autre lieur d'ADC avec une charge utile cytotoxique différente (monométhylauristatine F).
Val-Ala-PABC-MMAE : Utilise une séquence peptidique différente (Val-Ala) mais la même charge utile cytotoxique.
vcMMAE : Un lieur d'ADC couramment utilisé dans les ADC en phase clinique.
Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs séquences de lieurs et leurs agents cytotoxiques, ce qui peut affecter leur stabilité, leur efficacité et leurs profils de toxicité .
Propriétés
Formule moléculaire |
C64H105N11O13 |
|---|---|
Poids moléculaire |
1236.6 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C64H105N11O13/c1-15-41(8)55(49(86-13)36-51(77)75-35-23-27-48(75)57(87-14)42(9)58(79)68-43(10)56(78)45-24-18-16-19-25-45)73(11)62(83)53(39(4)5)72-61(82)54(40(6)7)74(12)64(85)88-37-44-29-31-46(32-30-44)69-59(80)47(26-22-34-67-63(66)84)70-60(81)52(38(2)3)71-50(76)28-20-17-21-33-65/h16,18-19,24-25,29-32,38-43,47-49,52-57,78H,15,17,20-23,26-28,33-37,65H2,1-14H3,(H,68,79)(H,69,80)(H,70,81)(H,71,76)(H,72,82)(H3,66,67,84)/t41-,42+,43+,47-,48-,49+,52-,53-,54-,55-,56+,57+/m0/s1 |
Clé InChI |
BHUSKKMQANWJKI-GQXROUNCSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
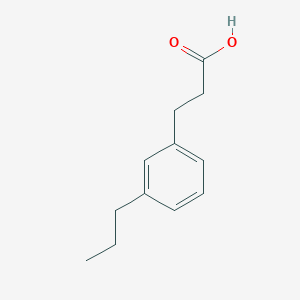
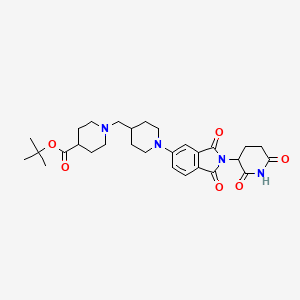

![3-methylbutyl N-[1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12371707.png)
![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)
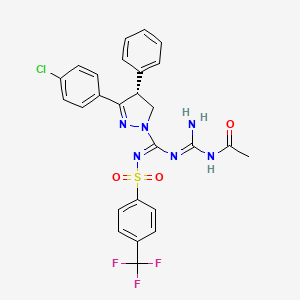
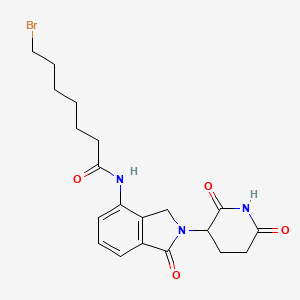


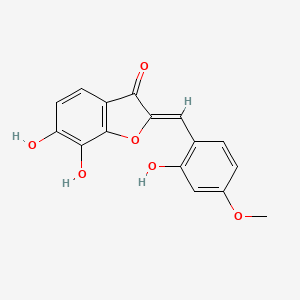
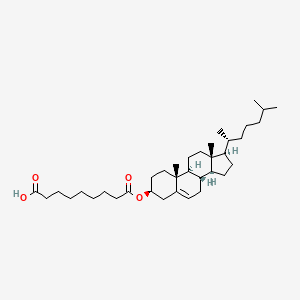
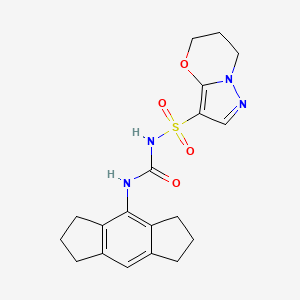
![disodium;3-hydroxy-4-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371769.png)
